

Application Notes and Protocols: Synthesis of 4,6-dihydroxy-5-methylpyrimidine

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Compound of Interest

Compound Name: 4,6-Dihydroxy-5-methylpyrimidine

Cat. No.: B091934

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Introduction

The pyrimidine scaffold is a fundamental heterocyclic motif in medicinal chemistry, forming the core structure of numerous therapeutic agents, including antiviral and anticancer drugs. Substituted 4,6-dihydroxypyrimidines are valuable intermediates in the synthesis of a wide range of biologically active molecules. Their ability to undergo further chemical modifications allows for the construction of complex molecular architectures necessary for targeted drug design. This document provides a detailed protocol for the synthesis of **4,6-dihydroxy-5-methylpyrimidine**, a key building block for the development of novel pharmaceuticals. The protocol is based on the well-established cyclocondensation reaction between a malonic ester derivative and formamide.

Chemical and Physical Data

The following table summarizes key quantitative data for **4,6-dihydroxy-5-methylpyrimidine** and its closely related isomers for comparative purposes.

Property	4,6-dihydroxy-5-methylpyrimidine	4,6-dihydroxy-2-methylpyrimidine	4,6-dihydroxypyrimidine
CAS Number	63447-38-1	40497-30-1	1193-24-4
Molecular Formula	C ₅ H ₆ N ₂ O ₂	C ₅ H ₆ N ₂ O ₂	C ₄ H ₄ N ₂ O ₂
Molecular Weight	126.11 g/mol	126.11 g/mol	112.09 g/mol
Appearance	White to off-white solid (predicted)	Powder	Powder
Melting Point	>300 °C (predicted)	>300 °C	>300 °C
Purity (Typical)	>97%	97%	98%

Experimental Protocol: Synthesis of 4,6-dihydroxy-5-methylpyrimidine

This protocol details the synthesis of **4,6-dihydroxy-5-methylpyrimidine** via the cyclocondensation of diethyl methylmalonate and formamide.

Materials and Reagents

- Diethyl methylmalonate (DEMM)
- Formamide
- Sodium methoxide (NaOMe)
- Methanol (anhydrous)
- Hydrochloric acid (HCl), concentrated
- Deionized water
- Round-bottom flask
- Reflux condenser

- Magnetic stirrer with heating plate
- Ice bath
- Standard laboratory glassware
- Filtration apparatus

Procedure

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium methoxide (2.2 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
- Addition of Reagents: To the stirred solution of sodium methoxide, add formamide (2.1 equivalents). Subsequently, add diethyl methylmalonate (1.0 equivalent) dropwise to the reaction mixture.
- Reaction: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up and Isolation:
 - After the reaction is complete, cool the mixture to room temperature.
 - Remove the methanol under reduced pressure.
 - Dissolve the resulting residue in deionized water.
 - Cool the aqueous solution in an ice bath and acidify to a pH of 2-3 by the slow addition of concentrated hydrochloric acid.
 - A precipitate of **4,6-dihydroxy-5-methylpyrimidine** will form.
 - Stir the suspension in the ice bath for an additional 1-2 hours to ensure complete precipitation.
- Purification:

- Collect the solid product by vacuum filtration.
- Wash the filter cake with cold deionized water and then with a small amount of cold methanol to remove any remaining impurities.
- Dry the purified product under vacuum to a constant weight.

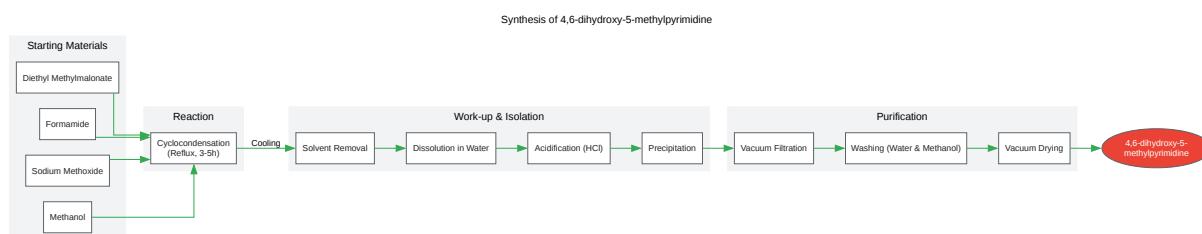
Expected Yield

Yields for this specific reaction are not widely reported, but based on analogous syntheses of similar pyrimidine derivatives, a yield of 70-85% can be reasonably expected.[\[1\]](#)

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of **4,6-dihydroxy-5-methylpyrimidine**.



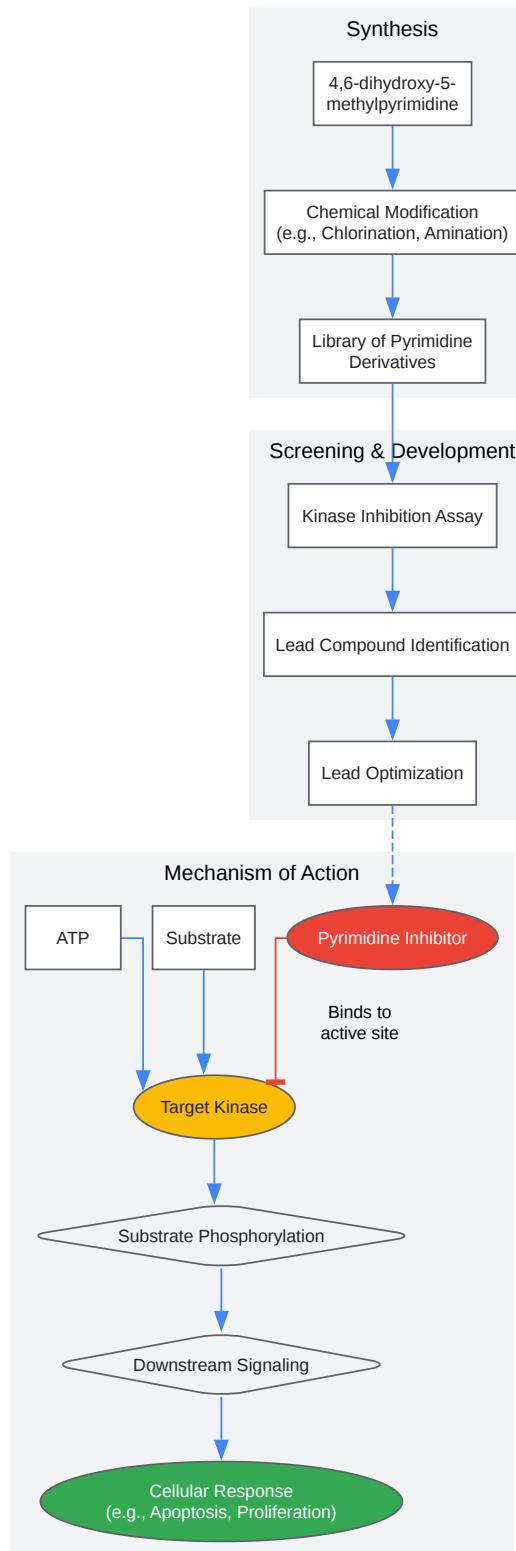
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Caption: Workflow for the synthesis of **4,6-dihydroxy-5-methylpyrimidine**.

Application in Drug Discovery: Kinase Inhibition

Derivatives of 4,6-dihydroxypyrimidine are widely explored as kinase inhibitors in drug discovery. The pyrimidine core can act as a scaffold that mimics the hinge-binding region of ATP in the kinase active site. The hydroxyl groups at positions 4 and 6, along with the methyl group at position 5, provide points for further chemical modification to enhance binding affinity and selectivity for specific kinases.

Role of Pyrimidine Derivatives in Kinase Inhibition

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Caption: Generalized pathway for the development of pyrimidine-based kinase inhibitors.

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References

- 1. tsijournals.com [tsijournals.com]
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